molecular formula C24H26F3N7O2 B12374406 6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12374406
M. Wt: 501.5 g/mol
InChI Key: ZWWVRQRAKBVUEL-HXOBKFHXSA-N
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Description

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique arrangement of multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile involves multiple steps, including cycloaddition, condensation, and functional group transformations. The key steps are as follows:

    Cycloaddition: The initial step involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates to form an intermediate compound.

    Condensation: This intermediate undergoes condensation with hydrazine to yield the desired pyridazinone structure.

    Functional Group Transformations:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as 6-phenyl-pyridazin-3(2H)-ones, are known for their biological activities.

    Pyrrolopyrazine Derivatives: These compounds share structural similarities and exhibit a range of biological activities, including antimicrobial and anticancer properties.

    Imidazopyridine Derivatives: These compounds are recognized for their wide range of applications in medicinal chemistry and material science.

Uniqueness

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific arrangement of functional groups and the presence of the trifluoromethyl group, which can significantly influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5 g/mol

IUPAC Name

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C24H26F3N7O2/c1-23(22(36)33-10-8-32(9-11-33)18-5-2-15(12-28)13-29-18)6-7-34(14-23)17-4-3-16-19(24(25,26)27)21(35)31-30-20(16)17/h2,5,13,17H,3-4,6-11,14H2,1H3,(H,31,35)/t17-,23+/m1/s1

InChI Key

ZWWVRQRAKBVUEL-HXOBKFHXSA-N

Isomeric SMILES

C[C@@]1(CCN(C1)[C@@H]2CCC3=C(C(=O)NN=C23)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C#N

Canonical SMILES

CC1(CCN(C1)C2CCC3=C(C(=O)NN=C23)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C#N

Origin of Product

United States

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